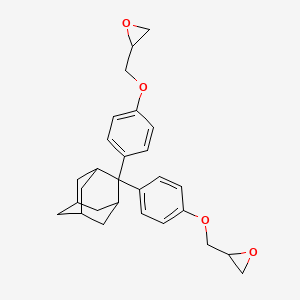
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether
Vue d'ensemble
Description
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a tricyclic hydrocarbon, and contains two glycidyloxyphenyl groups attached to the adamantane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether typically involves the reaction of 2,2-Bis(4-hydroxyphenyl)adamantane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide groups to diols.
Substitution: The glycidyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether involves its interaction with various molecular targets. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-glycidyloxyphenyl)propane: Similar in structure but with a propane core instead of adamantane.
Bisphenol A diglycidyl ether: Another related compound with similar glycidyloxy groups.
Uniqueness
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring high-performance materials.
Propriétés
Formule moléculaire |
C28H32O4 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2 |
Clé InChI |
NKXQKKBIGFZADM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














